molecular formula C10H8FNO2 B2397402 Methyl 3-fluoro-1H-indole-5-carboxylate CAS No. 256936-04-6

Methyl 3-fluoro-1H-indole-5-carboxylate

Cat. No. B2397402
CAS RN: 256936-04-6
M. Wt: 193.177
InChI Key: COWVGMFOJZFBLI-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-1H-indole-5-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . It can also be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Chemical Reactions Analysis

Indole derivatives, including “Methyl 3-fluoro-1H-indole-5-carboxylate”, have been used in various chemical reactions. For instance, they have been used in the synthesis of indirubin derivatives and preparation of aminoindolylacetates . They have also been used as reactants in metal-free Friedel-Crafts alkylation .

Future Directions

“Methyl 3-fluoro-1H-indole-5-carboxylate” and other indole derivatives have immense potential for further exploration due to their diverse biological activities . They can be used as precursors for the synthesis of various heterocyclic derivatives, which can lead to the development of new therapeutic agents .

properties

IUPAC Name

methyl 3-fluoro-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVGMFOJZFBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-1H-indole-5-carboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl 5-indole carboxylate (1.75 g, 10 mmol) and N-fluoro-2,4,6-trimethylpyridinium triflate (3.75 g, 13 mmol) in methanol (100 mL) was heated at reflux for 18 hours and concentrated. The concentrate was purified by flash column chromatography on silica gel to provide 200 mg of the desired product.
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